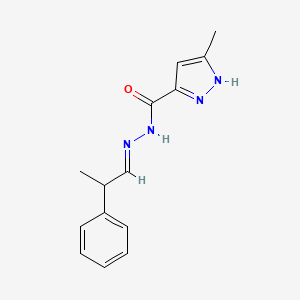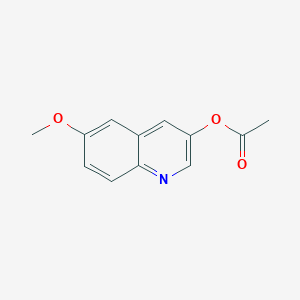
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits a variety of biochemical and physiological effects, including anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential therapeutic applications in cancer therapy, neurodegenerative diseases, and inflammation. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit low toxicity and high selectivity for cancer cells, making it a promising candidate for drug development. However, one of the limitations of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. One area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is needed to fully understand its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in humans.
In conclusion, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is a promising compound that exhibits a variety of biochemical and physiological effects, making it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-phenylpropanal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. The synthesis method of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been optimized to increase the yield and purity of the compound.
科学研究应用
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is the development of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide as an anti-cancer agent. Studies have shown that 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases and inflammation.
属性
IUPAC Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14(19)13-8-11(2)16-17-13/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMRUPYGNLHOV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)

![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
